7-Decenal, (7E)-

Description

Contextualization within Unsaturated Aldehydes and Chemical Ecology

7-Decenal, (7E)- is an organic compound classified as an unsaturated aldehyde. This class of molecules is characterized by a carbon chain containing at least one carbon-carbon double bond and an aldehyde functional group (-CHO). Unsaturated aldehydes are pivotal in the field of chemical ecology, which studies the chemical interactions between living organisms. They function as semiochemicals—signal-carrying molecules—that mediate a vast array of ecological relationships.

In the intricate world of insect communication, long-chain unsaturated aldehydes are fundamental components of sex pheromones, particularly in the order Lepidoptera (moths and butterflies), where blends typically consist of C10-C18 unsaturated aldehydes, alcohols, or acetates. pnas.orgresearchgate.net The specificity of these chemical signals is achieved through variations in chain length, the number and position of double bonds, and the precise ratio of different compounds in the blend. researchgate.net Beyond mate attraction, these aldehydes are also crucial for chemical defense. Many heteropteran, or "true bug," species release foul-smelling odors composed of short-chain α,β-unsaturated aldehydes to repel predators. jst.go.jp

The role of unsaturated aldehydes extends to the plant kingdom. Plants release a variety of volatile organic compounds (VOCs) in response to damage by herbivores, known as herbivore-induced plant volatiles (HIPVs). unit.noscielo.br These blends, which can include unsaturated aldehydes, serve as a defense mechanism, signaling to other parts of the plant, attracting natural enemies of the attacking pest, or even warning neighboring plants of a threat. unit.noscielo.brpurpest.eu For instance, the related compound (E)-2-Decenal has been identified as a major VOC emitted by certain fern species, contributing to their characteristic scent profile. researchgate.net 7-Decenal, (7E)-, as a C10 unsaturated aldehyde, fits within this broader functional context of molecules that govern critical ecological interactions.

Table 1: Physicochemical Properties of 7-Decenal, (7E)-

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C10H18O | stenutz.eunih.gov |

| Alternate Name | trans-7-decenal | thegoodscentscompany.com |

| Appearance | Colorless to pale yellow clear liquid (estimated) | thegoodscentscompany.com |

| Boiling Point | 223.20 °C (estimated at 760.00 mm Hg) | thegoodscentscompany.com |

| Flash Point | 186.00 °F (85.60 °C) (estimated) | thegoodscentscompany.com |

| Vapor Pressure | 0.100000 mmHg @ 25.00 °C (estimated) | thegoodscentscompany.com |

| Purity | Often manufactured as an inseparable isomer mixture with 7-Decenal, (7Z)- | industrialchemicals.gov.au |

Significance as a Research Target in Biologically Active Compounds

The chemical reactivity and potent signaling capabilities of unsaturated aldehydes make them significant targets for research into biologically active compounds. Their activity is often linked to their molecular structure, particularly the presence and position of the double bond relative to the aldehyde group. Research has shown that α,β-unsaturated aldehydes, where the double bond is conjugated with the aldehyde functional group, are particularly reactive and exhibit a wide spectrum of biological effects. jst.go.jpbiologists.com

Studies on various unsaturated aldehydes derived from marine diatoms have demonstrated their cytotoxic effects across different phyla, including bacteria, fungi, and crustaceans. biologists.com These compounds can induce apoptosis (programmed cell death) and inhibit cell division, highlighting their potential as antiproliferative agents. biologists.com The antimicrobial properties of α,β-unsaturated aldehydes have also been confirmed, with demonstrated activity against both Gram-positive and Gram-negative bacteria. jst.go.jp This broad-spectrum activity underscores their importance in the chemical defense systems of the organisms that produce them. jst.go.jp

The investigation into compounds like 7-Decenal, (7E)- and its isomers is driven by the potential for practical applications. Understanding the role of specific aldehydes in insect communication can lead to the development of novel and species-selective pest control methods. ontosight.ai For example, the related compound (E)-2-decenal has been studied for its nematicidal activity against the root-knot nematode Meloidogyne javanica. scispace.com Research into the biosynthesis and ecological functions of these compounds provides valuable insights into fundamental biological processes and opens avenues for applications in agriculture and biotechnology. researchgate.netontosight.ai

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Class |

|---|---|

| 7-Decenal, (7E)- | Unsaturated Aldehyde |

| (E)-2-Decenal | Unsaturated Aldehyde |

| 7-Decenal, (7Z)- | Unsaturated Aldehyde |

| (E)-2-Hexenal | Unsaturated Aldehyde |

| (E)-2-Octenal | Unsaturated Aldehyde |

| (Z)-9-Hexadecenal | Unsaturated Aldehyde |

| (Z)-11-Hexadecenal | Unsaturated Aldehyde |

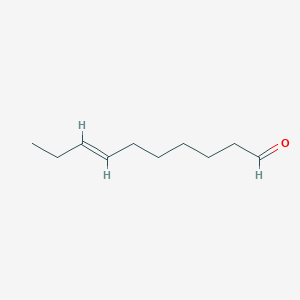

Structure

2D Structure

3D Structure

Properties

CAS No. |

21662-10-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(E)-dec-7-enal |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,10H,2,5-9H2,1H3/b4-3+ |

InChI Key |

UZFFFFWQKMPLAC-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCCCCC=O |

Canonical SMILES |

CCC=CCCCCCC=O |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of 7 Decenal, 7e and Analogous Compounds

Biological Sources and Identification

The distribution of 7-Decenal, (7E)- and similar aldehydes spans across different kingdoms of life, from insects to plants and microorganisms. These compounds often play crucial roles in chemical communication and defense.

While the biosynthesis of fatty acid-derived pheromones, including aldehydes, is well-documented in insects, the specific identification of (7E)-7-Decenal as a semiochemical is not extensively reported in readily available literature. nih.govresearchgate.net Insect pheromones are typically C10-C18 straight-chain hydrocarbons with a terminal functional group, which can be an alcohol, aldehyde, or acetate (B1210297) ester. oup.com The production of these aldehydes often involves the modification of fatty acyl-CoA precursors through desaturation and reduction steps. nih.gov For instance, the conversion of primary fatty alcohols to fatty aldehydes is a known step in the biosynthesis of aldehydic sex pheromones in some moth species. nih.gov Although direct evidence for (7E)-7-Decenal is scarce, the enzymatic machinery for producing a variety of unsaturated aldehydes from fatty acid precursors is present in many insect species. researchgate.net

| Compound Name | Insect Species (Example) | Function |

|---|---|---|

| (Z)-9-Tetradecenal | Heliothis virescens (Tobacco budworm) | Sex pheromone component |

| (Z)-11-Hexadecenal | Helicoverpa zea (Corn earworm) | Major sex pheromone component |

| (E)-2-Decenal | Various Hemiptera | Alarm pheromone component |

Plants produce a vast array of volatile organic compounds (VOCs), including aldehydes, which are involved in defense, pollination, and other ecological interactions. While the comprehensive Plant-Associated Volatile Organic Compound (VOC) Database (PVD) lists decanal (B1670006), specific isomers like 7-Decenal are not as commonly reported as other green leaf volatiles. psu.edu However, the enzymatic pathways for aldehyde formation are well-established in plants. For example, strawberry fruits have been shown to produce hexanal (B45976) and (3Z)-hexenal through the lipoxygenase-hydroperoxide lyase pathway. nih.gov

A closely related compound, (E)-2-Decenal, has been identified as a volatile emitted from the growing media and/or associated microorganisms of indoor ornamental plants. pherobase.com This suggests that while direct emission from plant tissues may not be the primary source, the surrounding microbial communities can contribute to the volatile profile.

Diatoms, a major group of phytoplankton, are a significant source of a diverse class of compounds known as oxylipins, which are derived from the oxygenation of polyunsaturated fatty acids (PUFAs). mdpi.comnih.gov These oxylipins include a variety of polyunsaturated aldehydes (PUAs). nih.govnih.gov The production of these aldehydes is often triggered by cell damage, such as during grazing by zooplankton, and they are thought to play a role in chemical defense. nih.gov

The oxylipin pathways in diatoms are known to produce a range of aldehydes, including C10 aldehydes like decadienal. nih.gov While the specific isomer (7E)-7-Decenal is not explicitly mentioned as a major product in all studies, the metabolic machinery for its formation exists within these organisms. The diversity of oxylipins is species-specific and depends on the available fatty acid precursors and the specific enzymes present. researchgate.net

Biosynthetic Pathways and Enzymology

The formation of 7-Decenal, (7E)- and analogous unsaturated aldehydes is primarily achieved through the oxidative cleavage of polyunsaturated fatty acids. This process, known as the oxylipin pathway, involves a series of enzymatic reactions.

The biosynthesis of these aldehydes is initiated by the action of lipoxygenase (LOX) enzymes. researchgate.net LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, to form fatty acid hydroperoxides. researchgate.net This step is crucial as it introduces an oxygen moiety into the fatty acid chain, which is a prerequisite for the subsequent cleavage reaction.

The resulting fatty acid hydroperoxides are then cleaved by a second enzyme, hydroperoxide lyase (HPL). researchgate.net HPL cleaves the C-C bond adjacent to the hydroperoxide group, resulting in the formation of a short-chain aldehyde and a corresponding oxo-acid. mdpi.com The specificity of the LOX and HPL enzymes determines the structure of the resulting aldehyde, including its chain length and the position and configuration of the double bonds. mdpi.com

| Enzyme | Function | Substrate (Example) | Product (Example) |

|---|---|---|---|

| Lipoxygenase (LOX) | Dioxygenation of polyunsaturated fatty acids | Linoleic acid | 13-Hydroperoxy-octadecadienoic acid |

| Hydroperoxide Lyase (HPL) | Cleavage of fatty acid hydroperoxides | 13-Hydroperoxy-octadecadienoic acid | Hexanal |

The biosynthesis of 7-Decenal, (7E)- and other unsaturated aldehydes is intrinsically linked to the availability of specific polyunsaturated fatty acid precursors. researchgate.net The structure of the final aldehyde product is a direct reflection of the structure of the initial fatty acid substrate.

For example, C6 aldehydes, commonly known as green leaf volatiles, are derived from the cleavage of C18 fatty acids like linoleic and linolenic acids. frontiersin.org Similarly, the formation of a C10 aldehyde such as 7-Decenal would require a fatty acid precursor of appropriate chain length and with a double bond at a specific position that, after the action of LOX and HPL, would yield the desired product. In marine phytoplankton, C16, C20, and C22 PUFAs are common precursors for oxylipin synthesis. mdpi.com The conversion process involves the initial formation of a hydroperoxide by LOX, followed by the specific cleavage by HPL to generate the aldehyde. researchgate.net

Genetic and Enzymatic Regulation of Aldehyde Production

The biosynthesis of (7E)-7-Decenal and related aldehydes in plants is a complex, multi-step process governed by a cascade of enzymatic reactions, which are themselves under tight genetic control. This regulation ensures that these volatile compounds are produced at the correct time and in the appropriate tissues, often in response to developmental cues or environmental stimuli. The primary route for the formation of aliphatic aldehydes is the lipoxygenase (LOX) pathway, which utilizes polyunsaturated fatty acids as its foundational substrates.

The production of these aldehydes is fundamentally linked to the plant's lipid metabolism. The entire process, from the synthesis of fatty acid precursors to their final cleavage into volatile aldehydes, is regulated at the transcriptional level. Gene expression for the key enzymes in this pathway can be induced by various factors, including mechanical wounding, herbivore attacks, and signaling molecules like jasmonic acid. nih.govnih.gov This indicates the involvement of complex regulatory networks, where transcription factors play a pivotal role in activating or repressing gene expression to modulate aldehyde production.

The Lipoxygenase (LOX) Pathway: A Central Hub for Aldehyde Synthesis

The LOX pathway is the main enzymatic cascade responsible for producing a variety of fatty acid-derived volatile compounds, including aldehydes. nih.gov This pathway involves two principal enzyme families: lipoxygenases (LOXs) and hydroperoxide lyases (HPLs). mdpi.com

Fatty Acid Mobilization and Peroxidation (Lipoxygenases): The process begins with the release of polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, from cell membranes. A lipoxygenase (LOX) enzyme then catalyzes the addition of molecular oxygen (dioxygenation) to the fatty acid backbone. nih.govnih.gov Plant LOXs exhibit high specificity, typically adding the oxygen molecule at either the 9th or 13th carbon atom of an 18-carbon fatty acid chain, forming a fatty acid hydroperoxide. gsartor.org

Hydroperoxide Cleavage (Hydroperoxide Lyases): The fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) enzyme. wikipedia.org These enzymes belong to the CYP74 clan of cytochrome P450s and are responsible for breaking the carbon-carbon bond adjacent to the hydroperoxide group. nih.gov This cleavage results in the formation of a short-chain volatile aldehyde and a corresponding oxo-acid. nih.gov

The specificity of the final aldehyde product is determined by both the initial fatty acid substrate and the regiospecificity of the LOX and HPL enzymes. For instance, the cleavage of 13-hydroperoxides of linoleic and linolenic acid by a 13-HPL yields C6 aldehydes (hexanal and (Z)-3-hexenal, respectively), while cleavage of 9-hydroperoxides by a 9-HPL results in C9 aldehydes. nih.govresearchgate.net

Biosynthesis of C10 Aldehydes: A Specialized Branch

While the formation of C6 and C9 "green leaf volatiles" is well-documented, the pathway leading to C10 aldehydes like (7E)-7-Decenal is less characterized. Evidence from thermal degradation studies suggests that oleic acid (C18:1), a monounsaturated fatty acid, is a likely precursor for C10 aldehydes. researchgate.net This implies a specialized enzymatic pathway capable of processing this substrate.

A plausible, though not yet fully elucidated, pathway for (7E)-7-Decenal formation would involve:

Desaturation: An initial desaturation step may be required to introduce a second double bond into the oleic acid chain, creating the specific precursor needed for the final (7E) configuration.

Oxygenation: A specific LOX, or a similar dioxygenase, would be needed to introduce a hydroperoxide group at a precise location (e.g., C-8) on the C18 fatty acid chain. This represents a departure from common LOXs, which show little to no activity on monounsaturated fats like oleic acid. nih.govresearchgate.net

Cleavage: A specific HPL would then cleave the resulting C18 hydroperoxide to generate the C10 aldehyde, (7E)-7-Decenal, and a C8 oxo-acid.

Coriander (Coriandrum sativum L.) is known to produce significant amounts of C10 aldehydes, suggesting the presence of this specialized enzymatic machinery. researchgate.net

Transcriptional Regulation of Aldehyde Production

The expression of the genes encoding the enzymes of the LOX pathway is not constitutive but is instead highly regulated. The promoters of LOX and HPL genes contain cis-regulatory elements that respond to various internal and external signals. Studies on different plant species, including coriander, have shown that the application of methyl jasmonate, a key signaling molecule in plant defense, can significantly increase the transcription of genes involved in volatile synthesis pathways. nih.gov This suggests that transcription factors activated by the jasmonate signaling cascade are key regulators of aldehyde production.

While specific transcription factors for the (7E)-7-Decenal pathway have not been identified, analyses in other volatile synthesis pathways have implicated several major families of transcription factors.

| Transcription Factor Family | Potential Role in Aldehyde Production Regulation |

|---|---|

| AP2/ERF | Often involved in responses to both biotic and abiotic stress, as well as hormone signaling (e.g., jasmonate and ethylene), making them strong candidates for regulating defense-related volatile production. nih.gov |

| MYB | A large family of transcription factors in plants that regulate various processes, including secondary metabolism and responses to environmental stress. nih.gov |

| bHLH | Often work in conjunction with MYB proteins to regulate metabolic pathways, particularly in flavonoid and anthocyanin biosynthesis, but are also implicated in jasmonate signaling. nih.govnih.gov |

| WRKY | Primarily associated with plant defense responses against pathogens and herbivores, making them likely regulators of wound-induced aldehyde synthesis. nih.gov |

The coordinated expression of desaturase, lipoxygenase, and hydroperoxide lyase genes, controlled by these regulatory networks, allows the plant to produce specific aldehyde bouquets in response to precise environmental challenges.

| Enzyme/Enzyme Family | Gene Family | Function in Aldehyde Biosynthesis | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Fatty Acid Desaturase (FAD) | FAD | Introduces double bonds into fatty acid chains, creating the necessary precursors for specific unsaturated aldehydes. nih.gov | Saturated and Monounsaturated Fatty Acids (e.g., Oleic Acid) | Polyunsaturated Fatty Acids |

| Lipoxygenase (LOX) | LOX | Catalyzes the stereo- and region-specific addition of O₂ to polyunsaturated fatty acids. nih.gov | Linoleic Acid, α-Linolenic Acid, potentially other PUFAs | Fatty Acid Hydroperoxides (e.g., 9-HPODE, 13-HPOT) |

| Hydroperoxide Lyase (HPL) | CYP74 | Cleaves fatty acid hydroperoxides into smaller, volatile molecules. wikipedia.orgnih.gov | Fatty Acid Hydroperoxides | Short-chain Aldehydes and Oxo-acids |

Ecological and Behavioral Functions in Chemical Communication

Semiochemical Roles in Inter- and Intraspecific Interactions

Semiochemicals are pivotal in mediating interactions both within and between species. (7E)-7-Decenal is a versatile compound that functions in multiple semiochemical contexts, including pheromonal communication and as a key player in kairomonal and allomonal signaling. These roles are critical for behaviors such as mating, defense, and foraging.

(7E)-7-Decenal is a component of the pheromone blend in several insect species, where it modulates a range of behaviors. Pheromones are chemical signals that trigger a social response in members of the same species.

For instance, in the context of pest management, synthetic pheromones, which can include constituents like (7E)-7-Decenal, are utilized in pheromone-baited traps. These traps are effective tools in integrated pest management (IPM) as they are species-specific and can be used to monitor pest populations. oup.com The development of combined pheromone-based monitoring systems for multiple pest species, such as the forest tent caterpillar (Malacosoma disstria) and the large aspen tortrix (Choristoneura conflictana), highlights the practical application of understanding pheromonal components. oup.com

Research has also identified (Z5,E7)-dodecadienal and (Z5,E7)-dodecadien-1-ol as major pheromone components for Malacosoma disstria, while Z11-tetradecenal is the pheromone for Choristoneura conflictana. oup.com The potential for creating a single lure that attracts multiple pest species by combining their respective pheromones demonstrates an innovative approach to pest monitoring. oup.com

The following table summarizes the pheromonal activity of related compounds in different insect species, illustrating the diversity of aldehydes in insect communication.

| Species | Compound(s) | Role |

| Malacosoma disstria (Forest tent caterpillar) | (Z5, E7)-dodecadienal | Sex pheromone component oup.com |

| Choristoneura conflictana (Large aspen tortrix) | Z11-tetradecenal | Sex pheromone oup.com |

| Dendrolimus pini (Pine-tree lappet moth) | (Z5,E7)-dodecadienal, (Z5,E7)-dodecadien-1-ol | Sex pheromone components nih.govsemanticscholar.org |

Beyond its role in intraspecific communication, (7E)-7-Decenal is a key mediator of interspecific interactions through kairomonal and allomonal signaling. Kairomones are semiochemicals that benefit the receiver but not the emitter, while allomones benefit the emitter by modifying the behavior of the receiver.

(E)-2-Decenal, a related compound, is recognized as an allomone and alarm pheromone in the brown marmorated stink bug, Halyomorpha halys. usda.gov This compound is also found in the cilantro plant, and its presence can taint wine if grapes are infested with these bugs at harvest. usda.gov Defensive allomones in arthropods often serve multiple functions, acting as alarm pheromones, activity inhibitors, and even antimicrobial agents. annualreviews.org

In the southern green stink bug, Nezara viridula, (E)-2-decenal acts as an alarm pheromone that also inhibits the germination of spores from the entomopathogenic fungus Metarhizium anisopliae, demonstrating a defensive allomonal role. annualreviews.org Furthermore, the egg parasitoid Trissolcus basalis uses (E)-2-decenal as a kairomone to locate its host, N. viridula. embrapa.br This illustrates the dual role of a single compound in different ecological contexts.

The table below provides examples of the kairomonal and allomonal roles of decenal compounds.

| Emitting Organism | Compound | Receiving Organism | Type of Signal | Behavioral/Ecological Effect |

| Nezara viridula (Southern green stink bug) | (E)-2-Decenal | Metarhizium anisopliae (Entomopathogenic fungus) | Allomone | Inhibits spore germination annualreviews.org |

| Nezara viridula (Southern green stink bug) | (E)-2-Decenal | Trissolcus basalis (Egg parasitoid) | Kairomone | Host location embrapa.br |

| Halyomorpha halys (Brown marmorated stink bug) | (E)-2-Decenal | Predators/Other species | Allomone/Alarm Pheromone | Defense, Alarm usda.gov |

| Donkeys (Equus asinus) | (E)-2-Decenal | Amblyomma sculptum (Tick) | Allomone (potential repellent) | Non-host recognition nih.gov |

Impact on Ecological Dynamics

The semiochemical functions of (7E)-7-Decenal and related compounds have a significant impact on the structure and dynamics of ecological communities. These chemical cues are integral to the complex interactions between hosts and their parasitoids, as well as the multi-trophic relationships involving plants, herbivores, and their natural enemies.

Parasitoids, insects that lay their eggs in or on other insects (hosts), heavily rely on chemical cues to locate their hosts. These cues are often components of the host's defensive secretions or pheromones.

The egg parasitoid Trissolcus basalis exhibits a positive response to the glandular secretions of its preferred host, the southern green stink bug Nezara viridula. embrapa.br Specifically, T. basalis is attracted to (E)-2-decenal, a component of the stink bug's defensive secretion. embrapa.brscielo.br Similarly, the parasitoid Telenomus podisi is attracted to the defensive compounds of its host stink bugs. embrapa.br Electrophysiological studies have shown that compounds like (E)-2-decenal elicit strong antennal responses in several parasitoid species, indicating their importance in host detection. researchgate.net

This chemical eavesdropping by parasitoids on the communication and defense signals of their hosts is a critical factor in the success of biological control programs that utilize these natural enemies to manage pest populations. researchgate.net

The following table details the role of decenal compounds as chemical cues in host-parasitoid interactions.

| Host Species | Compound | Parasitoid Species | Effect on Parasitoid |

| Nezara viridula | (E)-2-Decenal | Trissolcus basalis | Attraction, Host location embrapa.brscielo.br |

| Various Stink Bugs | (E)-2-Decenal | Telenomus podisi | Elicits antennal response researchgate.net |

| Various Stink Bugs | (E)-2-Decenal | Trissolcus oenone | Elicits antennal response researchgate.net |

Plants, when attacked by herbivores, release a blend of volatile organic compounds (VOCs), often referred to as herbivore-induced plant volatiles (HIPVs). researchgate.net These HIPVs can repel herbivores, attract the natural enemies of herbivores, and warn neighboring plants of an impending threat. nih.gov

While specific research directly linking (7E)-7-Decenal to HIPV blends is limited, related aldehydes are known components of these complex chemical signals. For example, damage to maize plants by certain herbivores leads to the release of a volatile blend that includes (E)-2-hexenal and (Z)-3-hexen-1-ol. cabidigitallibrary.org The composition of these blends can be species-specific and attract particular predators and parasitoids. cabidigitallibrary.org

Resistant soybean cultivars, when damaged by the pentatomid bug Euschistus heros, release volatiles that attract the egg parasitoid Telenomus podisi. researchgate.net The compounds that contribute most significantly to the altered volatile profile of damaged resistant plants include (E,E)-α-farnesene and methyl salicylate. researchgate.net This demonstrates the intricate role of plant-emitted volatiles in mediating three-way interactions between plants, herbivores, and their natural enemies.

Chemical signals play a crucial role in the reproductive strategies of many invertebrates, influencing mate finding, courtship, and species recognition. While direct evidence for the role of (7E)-7-Decenal in the reproductive strategies of a wide range of invertebrates is not extensively documented, the importance of pheromones containing aldehyde components is well-established in insects. oup.comnih.gov

In marine benthic invertebrates, reproductive strategies are diverse, ranging from the release of vast numbers of small eggs that develop into plankton-feeding larvae (planktotrophy) to the production of fewer, larger eggs with sufficient yolk to support development without external food (lecithotrophy). nih.gov While chemical signaling is fundamental to the synchronization of spawning in many marine species, the specific involvement of (7E)-7-Decenal in these processes is not well-defined.

Chemosensory Perception and Structure Activity Relationship Studies

Mechanisms of Olfactory Receptor Binding and Activation

The perception of odorants like (7E)-7-Decenal begins with the interaction between the odorant molecule and olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons (OSNs). biorxiv.orgpaom.pl The binding of an odorant to an OR is a highly specific process, often described by a "lock-and-key" model, where the size, shape, and functional groups of the odorant determine its ability to activate a particular receptor. uiuc.edu Upon binding, the receptor undergoes a conformational change, which initiates an intracellular signaling cascade. biorxiv.org

This cascade typically involves the activation of a specific G-protein, Gαolf, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org The increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations and depolarization of the neuron, which generates an action potential that is transmitted to the brain. wikipedia.org The combinatorial activation of multiple ORs by a single odorant, and the ability of a single OR to be activated by multiple odorants, forms the basis of the complex sense of smell. biorxiv.orgnih.gov

Computational modeling and molecular dynamics simulations have become powerful tools for investigating the activation dynamics of ORs. nih.govnih.gov These studies suggest that agonist binding shifts the equilibrium of the receptor from an inactive to an active state, a feature that is less pronounced or absent for non-agonists or in mutated receptors. nih.gov For instance, specific amino acid residues within the transmembrane helices of the receptor form a binding pocket, and mutations in these residues can abolish the receptor's response to an agonist. nih.gov

Neuroethological Responses and Electrophysiological Studies

Neuroethological studies investigate the behavioral responses of organisms to chemical cues, while electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recordings (SSR), provide direct measurements of the neural activity in response to these cues. nih.govnih.govnih.gov These methods are crucial for understanding the biological relevance of compounds like (7E)-7-Decenal.

Electrophysiological recordings have revealed that the sensitivity and specificity of ORNs can vary significantly. Some neurons are highly specific to a single compound, while others respond to a range of related chemicals. researchgate.net The pattern of activation across different ORNs provides the basis for the brain to discriminate between different odors. researchgate.net Furthermore, studies have shown that the behavioral response of an insect to a blend of compounds can be greater than the sum of its responses to the individual components, a phenomenon known as synergism. researchgate.net

Stereochemical Specificity and Analog Evaluation

The precise three-dimensional structure of a molecule, including its stereochemistry, is often critical for its biological activity. This is particularly true for interactions with biological receptors, which are themselves chiral.

Influence of (7E)-Configuration on Biological Activity

The importance of stereochemistry is well-documented in structure-activity relationship (SAR) studies. researchgate.netresearchgate.net Even subtle changes in the geometry of a molecule can dramatically alter its perceived odor and biological effect. paom.pl For an odorant to be effective, it must not only have the correct functional groups but also the appropriate spatial arrangement to induce the necessary conformational change in the receptor for activation. uiuc.edu

Comparative Analysis with Geometric Isomers and Homologs

Comparing the biological activity of (7E)-7-Decenal with its geometric isomers (such as (7Z)-7-Decenal) and homologs (compounds with different chain lengths) provides valuable insights into the structure-activity relationships of this class of compounds.

Geometric Isomers: The (Z)-isomer (zusammen, meaning together) would have the higher-priority groups on the same side of the double bond, resulting in a different molecular shape. In many biological systems, one geometric isomer is significantly more active than the other. For example, in the context of insect pheromones, the ratio of E to Z isomers can be critical for eliciting a behavioral response. nih.gov The odor profile of (Z)-7-decenal is described as powerful, citrus, orange, mandarin, and aldehydic. thegoodscentscompany.com

The following table provides a comparative overview of (7E)-7-Decenal and some of its related isomers and homologs mentioned in the literature.

| Compound Name | CAS Number | Molecular Formula | Relationship to (7E)-7-Decenal |

| (7E)-7-Decenal | 21661-97-2 | C10H18O | The primary compound of interest. industrialchemicals.gov.auindustrialchemicals.gov.au |

| (7Z)-7-Decenal | 21661-97-2 | C10H18O | Geometric isomer. thegoodscentscompany.comindustrialchemicals.gov.au |

| (Z)-5-Dodecenal | Not specified | C12H22O | Homolog with a different chain length and double bond position. nih.gov |

| (Z)-5-Tetradecenal | Not specified | C14H26O | Homolog with a different chain length and double bond position. nih.gov |

| (Z)-7-Tetradecenal | Not specified | C14H26O | Homolog with a different chain length. nih.gov |

| (E)-2-Decenal | Not specified | C10H18O | Positional isomer of the double bond. oup.comnih.gov |

| Decanal (B1670006) | Not specified | C10H20O | Saturated homolog. nih.govnih.gov |

This comparative analysis underscores the high degree of specificity in chemosensory systems and highlights how small structural modifications can lead to significant changes in biological activity.

Advanced Analytical Methodologies for Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating (7E)-7-Decenal from complex mixtures of other volatile and semi-volatile compounds prior to its identification and quantification. The choice of technique is dictated by the complexity of the sample matrix and the required level of separation.

Gas chromatography (GC) is the primary technique for the separation of volatile compounds like (7E)-7-Decenal. High-resolution capillary columns are essential for separating it from its isomers and other structurally similar compounds that may be present in a sample.

Column Selection and Parameters: The separation is typically achieved using capillary columns with inner diameters (I.D.) ranging from 0.10 mm to 0.32 mm. mz-at.desigmaaldrich.com Columns with a 0.25 mm I.D. are widely used as they offer a good balance between separation efficiency and sample capacity. mz-at.de The stationary phase chemistry is critical for achieving the desired separation. For a moderately polar compound like (7E)-7-Decenal, columns with a non-polar or mid-polarity stationary phase are commonly employed.

Non-polar phases: Columns such as those with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5, SLB-5ms) are versatile and widely used for the analysis of flavor and fragrance compounds. tandfonline.comresearchgate.net They separate compounds primarily based on their boiling points and van der Waals interactions.

Mid-polarity phases: For more complex mixtures where isomers might co-elute on a non-polar column, a stationary phase with higher polarity, such as those containing cyanopropyl functionalities or polyethylene (B3416737) glycol (wax-type columns), can provide alternative selectivity. researchgate.net

The film thickness of the stationary phase also plays a role; thinner films (e.g., 0.25 µm) result in sharper peaks and are suitable for analytes that are not highly volatile, while thicker films are better for retaining very volatile compounds. mz-at.de A typical GC analysis involves a programmed temperature ramp, starting at a low temperature (e.g., 40-60°C) and gradually increasing to a higher temperature (e.g., 230-250°C) to elute compounds across a wide range of boiling points. tandfonline.com

| Parameter | Typical Value/Type | Rationale | Reference |

|---|---|---|---|

| Column Type | Fused Silica Capillary | Provides high efficiency and inertness. | mz-at.de |

| Inner Diameter (I.D.) | 0.25 mm | Compromise between efficiency and sample capacity. | mz-at.de |

| Length | 30 - 60 m | Longer columns provide higher resolution for complex samples. | tandfonline.com |

| Stationary Phase | 5% Phenyl-methyl-polysiloxane (e.g., DB-5ms) | General purpose, non-polar phase suitable for a wide range of volatile compounds. | tandfonline.comresearchgate.net |

| Film Thickness | 0.25 - 0.50 µm | Standard thickness for general volatile analysis. | mz-at.de |

For exceptionally complex samples, such as natural extracts or food aromas, one-dimensional GC may not provide sufficient resolving power to separate all constituents. In such cases, comprehensive two-dimensional gas chromatography (GC×GC) is a powerful alternative. sepsolve.comwikipedia.org

GC×GC employs two columns connected in series via a modulator. sepsolve.comwikipedia.org The columns possess different separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second). sepsolve.com The modulator traps small, sequential fractions of the eluate from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. wikipedia.orghpst.cz

The major advantages of this technique include:

Increased Peak Capacity: The total peak capacity of the system is approximately the product of the peak capacities of the two individual columns, allowing for the resolution of an order of magnitude more compounds than conventional GC. hpst.czplos.org

Enhanced Sensitivity: The modulation process involves a refocusing step that significantly narrows the chromatographic bands, leading to taller and sharper peaks and thus improved signal-to-noise ratios. wikipedia.org

Structured Chromatograms: Compounds of the same chemical class (e.g., aldehydes, ketones, esters) tend to elute in ordered bands on the two-dimensional chromatogram, which simplifies identification. hpst.cz

This technique is particularly adept at separating isomers and identifying trace compounds that might be obscured by larger peaks in a one-dimensional analysis, making it highly suitable for the definitive characterization of (7E)-7-Decenal in intricate matrices. sepsolve.comacs.org

Spectrometric Identification and Structural Elucidation

Following chromatographic separation, spectrometric techniques are used for the definitive identification and structural confirmation of the analyte.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the cornerstone for identifying volatile compounds. tandfonline.com When the separated (7E)-7-Decenal molecule elutes from the GC column and enters the mass spectrometer, it is ionized, most commonly by electron ionization (EI). This process forms a molecular ion (M⁺˙), which is a radical cation, and a series of fragment ions. uni-muenster.delibretexts.org

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (if present) indicates the molecular weight of the compound. For C₁₀H₁₈O, the molecular weight is 154.25 g/mol , so a peak at m/z 154 would correspond to the molecular ion. nist.gov

The fragmentation pattern is a unique fingerprint that provides structural information. For an unsaturated aldehyde like (7E)-7-Decenal, characteristic fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A common fragmentation for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen. libretexts.org

Cleavage at the double bond: Fragmentation can occur at or near the C7=C8 double bond, yielding diagnostic ions.

| m/z | Possible Ion Structure/Fragment Loss | Fragmentation Type | Reference |

|---|---|---|---|

| 154 | [C₁₀H₁₈O]⁺˙ | Molecular Ion (M⁺˙) | nist.gov |

| 139 | [M - CH₃]⁺ | Loss of terminal methyl group | libretexts.org |

| 125 | [M - C₂H₅]⁺ | Loss of ethyl group (cleavage at C8-C9) | nist.gov |

| 111 | [M - C₃H₇]⁺ | Loss of propyl group (cleavage at C7=C8) | researchgate.net |

| 84 | [C₅H₈O]⁺˙ | McLafferty + 2 rearrangement | libretexts.org |

| 70 | [C₄H₆O]⁺˙ | Cleavage product | nist.gov |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Propyl cation or Acylium ion fragment | libretexts.org |

While MS can confirm the molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the stereochemistry of the double bond. oup.combeilstein-journals.org For (7E)-7-Decenal, ¹H NMR spectroscopy is used to confirm the trans (E) configuration of the double bond at the C7 position.

This determination is based on the coupling constant (J-value) between the two vinyl protons (H7 and H8). qd-latam.com

A large vicinal coupling constant, typically in the range of 11-18 Hz , is characteristic of a trans relationship between two protons on a double bond.

A smaller coupling constant, typically 6-12 Hz , indicates a cis (Z) relationship.

Olfactory Detection and Bioassay-Guided Fractionation

In many contexts, particularly in flavor and fragrance research, the ultimate goal is to identify compounds that are responsible for a specific aroma. (7E)-7-Decenal has been noted for its odor characteristics, and specialized techniques are used to link its presence to a specific sensory perception.

Gas Chromatography-Olfactometry (GC-O): This technique couples a GC system with a human assessor who acts as a sensitive and specific detector. nih.govdairy-journal.org The effluent from the GC column is split, with one part going to a conventional detector (like MS or FID) and the other to an olfactory port. An assessor sniffs the port and records the time and description of any perceived odors. By correlating the odor events with the peaks on the chromatogram, the specific compound responsible for an aroma can be identified. acs.orgresearcher.life

Bioassay-Guided Fractionation: This is an iterative approach used to isolate and identify an active compound from a complex mixture based on its biological or sensory activity. nih.gov The process involves:

Extraction: Obtaining an extract from the source material.

Bioassay: Testing the extract for the target activity (e.g., a specific odor perception).

Fractionation: Separating the active extract into simpler fractions using a chromatographic technique (e.g., liquid chromatography).

Iterative Testing and Fractionation: Each fraction is then tested in the bioassay, and the most active fraction is selected for further separation. nih.gov This cycle is repeated until a single, pure active compound, such as (7E)-7-Decenal, is isolated. researchgate.net This methodology is crucial for discovering novel, aroma-active compounds in natural sources. researchgate.net

Gas Chromatography-Olfactometry (GC-O)

While GC-O is a standard method for characterizing aroma-active aldehydes, peer-reviewed scientific literature detailing a comprehensive GC-O analysis of pure (7E)-7-Decenal is limited. However, related information provides insight into its potential sensory profile. A US patent for fragrance compositions describes the olfactory character of a mixture containing dec-7-enal. google.com A mixture composed of 43% dec-7-enal was noted for contributing "clean, aldehydic, crispy, green, ambrette seed-like, and slightly sweet characters" to a fragrance formula. google.com

For context, the related isomer, (Z)-7-Decenal, has been described as having a powerful, citrus, orange, mandarin, and aldehydic profile with soft, soothing cucumber undertones. thegoodscentscompany.com Such detailed descriptions are typical outputs of GC-O analyses.

Table 1: Reported Odor Descriptions for 7-Decenal Isomers and Related Mixtures This table summarizes odor characteristics found in available literature. Note the variation in specificity and the distinction between a pure isomer and a mixture.

| Compound/Mixture | Reported Odor Characteristics | Source |

|---|---|---|

| Mixture containing 43% dec-7-enal | Clean, aldehydic, crispy, green, ambrette seed-like, slightly sweet | google.com |

| (Z)-7-Decenal | Powerful, citrus, orange, mandarin, aldehydic, fresh, clean, cucumber undertones | thegoodscentscompany.com |

| (E)-2-Decenal | Important to the aroma profile of sun-dried black tea | mdpi.com |

| trans-4,5-epoxy-(E)-2-decenal | Potent odorant in matcha with sweet, green, metallic, and floral notes | acs.org |

Electroantennography (EAG) and Single Sensillum Recording (SSR)

Electroantennography (EAG) and Single Sensillum Recording (SSR) are electrophysiological techniques used extensively in chemical ecology to measure the olfactory responses of insects to volatile compounds. annualreviews.org These methods are fundamental for identifying biologically active semiochemicals, such as pheromones or host-plant attractants, that mediate insect behavior. nih.govannualreviews.org

EAG involves placing electrodes at the base and tip of an insect's antenna to record the sum total of electrical potentials generated by all responding olfactory sensory neurons (OSNs) when exposed to an odorant. annualreviews.org It serves as an excellent screening tool to determine if a compound can be detected by the antenna. SSR provides much finer detail by inserting a recording electrode into an individual olfactory sensillum (a sensory hair on the antenna) to measure the action potentials (spikes) from the one to four OSNs housed within it. nih.govmdpi.com This technique can determine the specific neuron type that responds to a compound, its sensitivity (dose-response), and its selectivity. mdpi.com

A review of the available scientific literature did not identify specific studies where (7E)-7-Decenal has been tested for its activity on insect olfactory systems using EAG or SSR. However, these techniques would be the primary methods for such an investigation. If (7E)-7-Decenal were hypothesized to be a component of an insect's sex pheromone blend, for example, EAG would first be used to confirm a response from the male antenna. Subsequently, SSR would be employed to pinpoint which specific sensilla and neurons are responsible for its detection, providing critical data for understanding its role in chemical communication. nih.govmdpi.com

Table 2: Illustrative Data from Hypothetical EAG and SSR Experiments on an Insect Species This table is a conceptual representation of the data that would be generated if (7E)-7-Decenal were tested using these techniques. The values are for illustrative purposes only, as no specific experimental data was found in the searched literature.

| Technique | Stimulus | Measured Response | Hypothetical Value | Interpretation |

|---|---|---|---|---|

| EAG | (7E)-7-Decenal (1 µg) | Depolarization (mV) | -0.8 mV | The antenna shows a significant overall response to the compound. |

| SSR (Type A Sensillum) | (7E)-7-Decenal (1 µg) | Spike Frequency (spikes/sec) | 85 Hz | Neuron A1 within this sensillum type is strongly activated by the compound. |

| SSR (Type B Sensillum) | (7E)-7-Decenal (1 µg) | Spike Frequency (spikes/sec) | 5 Hz (baseline) | Neurons within this sensillum type do not respond to the compound. |

Environmental Fate and Degradation Pathways

Atmospheric Photodegradation Mechanisms

Once released into the atmosphere, (7E)-7-Decenal is subject to degradation, primarily through reactions with photochemically generated radicals.

The most significant atmospheric sink for (7E)-7-Decenal is its reaction with hydroxyl (OH) radicals. chemeurope.compops.int These highly reactive radicals are ubiquitous in the troposphere and are responsible for the initial step in the oxidation of most VOCs. chemeurope.com The reaction of OH radicals with alkenes and unsaturated aldehydes proceeds via the addition of the radical to the carbon-carbon double bond and through hydrogen atom abstraction from the aldehydic group and C-H bonds.

To provide context, the table below presents the experimentally determined rate constants for the gas-phase reactions of OH radicals with various unsaturated aldehydes and alkenes.

Table 1: Rate Constants for the Gas-Phase Reaction of OH Radicals with Selected Unsaturated Organic Compounds

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life (calculated) |

|---|---|---|

| (E)-2-Butenal (Crotonaldehyde) | 3.76 x 10⁻¹¹ | ~7.3 hours |

| (E)-2-Hexenal | 6.20 x 10⁻¹¹ | ~4.4 hours |

| 1-Heptene | 3.86 x 10⁻¹¹ | ~6.9 hours |

| 1-Octene | 4.14 x 10⁻¹¹ | ~6.4 hours |

| 1-Decene | 4.61 x 10⁻¹¹ | ~5.8 hours |

| (E)-7-Tetradecene | 7.47 x 10⁻¹¹ | ~3.7 hours |

Atmospheric half-lives are calculated assuming an average OH radical concentration of 5 x 10⁵ molecules/cm³ for a 12-hour day.

The data in Table 1 illustrate that the reactivity of unsaturated compounds with OH radicals is generally high, leading to short atmospheric half-lives. The structure of (7E)-7-Decenal, with its carbon-carbon double bond and an aldehyde functional group, suggests that its atmospheric lifetime will be similarly short, preventing long-range atmospheric transport.

Environmental Persistence and Transport Modeling

The environmental persistence of (7E)-7-Decenal is expected to be low due to its susceptibility to atmospheric photodegradation and biodegradation. Its physical and chemical properties suggest a certain degree of mobility in the environment.

As a volatile organic compound, (7E)-7-Decenal has a tendency to partition into the atmosphere from water and soil surfaces. longdom.org This volatility, coupled with its short atmospheric half-life, means that while it can be transported over short distances in the air, long-range atmospheric transport is improbable.

In aquatic systems, its mobility will be influenced by its water solubility and partitioning behavior. The octanol-water partition coefficient (log Kow) is a key parameter in this regard. For decanal (B1670006), the log Kow is 3.5, suggesting a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. finefrag.com While a specific log Kow for (7E)-7-Decenal is not available, it is expected to be in a similar range. Compounds with this level of lipophilicity tend to adsorb to soil particles, which can reduce their mobility in the subsurface environment but also make them available for microbial degradation in the soil matrix.

Transport modeling for specific volatile aldehydes like (7E)-7-Decenal is not widely published. However, general environmental fate models for VOCs would predict that upon release, a significant portion will volatilize into the atmosphere where it will be rapidly degraded. oup.com Any fraction that partitions to water or soil will be subject to biodegradation, further limiting its persistence and transport. gnest.org

Research Applications in Sustainable Management Strategies

Semiochemical-Based Pest Monitoring and Trapping

Semiochemicals are crucial tools for monitoring insect populations to make informed pest management decisions. invasivespeciesinfo.gov Traps baited with specific attractants can help in the early detection of pests and in estimating their population density. mdpi.com This information is vital for determining the timing and necessity of control measures. mdpi.com

Development of Attractant Lures

The development of effective attractant lures is a key aspect of semiochemical-based monitoring. oup.com These lures typically contain synthetic versions of insect pheromones or other attractants to draw specific pest species to a trap. tandfonline.com A successful lure should effectively release the attractant over a desired period. mdpi.com Extensive research is required to identify, synthesize, and field-test potential attractant compounds for target pests. oup.comtandfonline.com

Currently, there are no published studies or data on the development or use of (7E)-7-Decenal as a component in attractant lures for any specific pest species.

Behavioral Disruption Techniques in Pest Control

Behavioral disruption is a pest control strategy that uses semiochemicals to interfere with the normal behaviors of pests, such as mating or feeding. nih.gov This approach is considered environmentally friendly as it is often species-specific and non-toxic. mdpi.com

Mating Disruption Methodologies

Mating disruption is a widely used technique that involves permeating an area with a synthetic sex pheromone to prevent male insects from locating females, thereby disrupting the mating process and reducing subsequent generations. nih.govmdpi.com The success of this method relies on the correct identification and application of the specific pheromone for the target pest. mdpi.commdpi.com

There is no scientific literature available that documents the investigation or application of (7E)-7-Decenal in any mating disruption methodologies for pest control.

Repellency and Anti-Feedant Strategies

Some chemical compounds can act as repellents, driving pests away from a crop, or as anti-feedants, which deter feeding. cabidigitallibrary.orgcore.ac.uk The identification of such compounds is a significant area of research for developing non-lethal pest management strategies. These strategies can protect crops without the use of conventional insecticides. cabidigitallibrary.org

No research has been found to suggest that (7E)-7-Decenal possesses or has been tested for repellent or anti-feedant properties against any pest species.

Integration into Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) is a holistic approach that combines various pest control methods, including biological, cultural, physical, and chemical strategies, to manage pests in an economically and environmentally sustainable way. invasivespeciesinfo.govebsco.comfao.org Semiochemical-based tools, such as monitoring traps and mating disruption, are valuable components of many IPM programs because they are highly specific and have minimal impact on non-target organisms. oup.comnih.gov The successful integration of a new semiochemical into an IPM program requires extensive research on its efficacy, optimal application methods, and compatibility with other control tactics. ebsco.com

Given the absence of research on the efficacy of (7E)-7-Decenal in any of the aforementioned pest management applications, there is consequently no information on its integration into any IPM programs.

Emerging Research Frontiers and Future Perspectives

Discovery of Novel Biological Activities

There is no specific information in the reviewed scientific literature regarding the novel biological activities of (7E)-7-Decenal. Research on related unsaturated aldehydes, such as (E)-2-decenal, has shown various biological effects, including roles as defense and alarm pheromones in insects. unit.no However, extrapolating these findings to the (7E)- isomer without direct experimental evidence would be scientifically unsound. Studies on the bioactivity of various plant extracts have identified a wide range of compounds, but (7E)-7-Decenal is not specifically highlighted for any particular biological function. researchgate.netacademicjournals.org

Sustainable and Scalable Production Innovations

No publications were found detailing sustainable or scalable production methods specifically for (7E)-7-Decenal. The synthesis of structurally related pheromones, such as the grape vine moth pheromone, often involves multi-step chemical processes. researchgate.net General methods for the synthesis of unsaturated aldehydes exist, but research into innovative, green, or biosynthetic routes for (7E)-7-Decenal has not been reported. The industrial production likely relies on established chemical synthesis protocols that yield an isomeric mixture. oup.com

Chemoinformatics and Computational Modeling of Activity

A search for chemoinformatic or computational modeling studies focused on the activity of (7E)-7-Decenal yielded no results. While computational tools are increasingly used to predict the biological activity and olfactory properties of molecules, and to study protein-ligand interactions for odorant binding proteins, there is no evidence of such work being published for this specific compound. researchgate.net Public databases provide computed properties for the (7Z)- isomer, but similar detailed computational analyses for the (7E)- isomer are not available. nih.gov

Interdisciplinary Collaborations in Chemical Ecology

There is no documented interdisciplinary research in chemical ecology specifically involving (7E)-7-Decenal. Chemical ecology frequently explores the role of volatile organic compounds in interactions between organisms, such as plant-herbivore and predator-prey relationships. purpest.eudiva-portal.orgresearchgate.net Aldehydes are a well-known class of semiochemicals (compounds that carry information), but the specific role, if any, of (7E)-7-Decenal in these ecological interactions remains uninvestigated according to available literature.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.